molecular formula C7H5N B158538 2-Ethynylpyridine CAS No. 1945-84-2

2-Ethynylpyridine

Cat. No.: B158538
CAS No.: 1945-84-2
M. Wt: 103.12 g/mol
InChI Key: NHUBNHMFXQNNMV-UHFFFAOYSA-N
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Description

2-Ethynylpyridine is a pyridine derivative with the molecular formula C7H5N. . This compound is characterized by the presence of an ethynyl group attached to the second position of the pyridine ring, making it a versatile building block in organic synthesis.

Mechanism of Action

Target of Action

2-Ethynylpyridine is a pyridine derivative . Pyridine derivatives are known to interact with various biological targets, but the specific interaction of this compound with these targets needs further investigation.

Mode of Action

It has been used in the synthesis of various compounds, including poly(2-ethynyl-N-iodopyridinium iodide), poly[2-ethynyl-N-(2-furoyl)pyridinium chloride], and poly[2-ethynyl-N-(propylsulfonate)pyridinium betaine]

Result of Action

It has been used in the synthesis of various compounds , suggesting that it may have potential applications in chemical and pharmaceutical research.

Biochemical Analysis

Molecular Mechanism

Its role in the synthesis of various polymers suggests that it may interact with biomolecules at the molecular level

Temporal Effects in Laboratory Settings

It’s noted that 2-Ethynylpyridine may darken in storage without loss in purity , indicating its stability and potential long-term effects on cellular function.

Preparation Methods

2-Ethynylpyridine can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromopyridine with acetylene in the presence of a palladium catalyst. This method typically requires an inert atmosphere and elevated temperatures to achieve high yields . Another method involves the uncatalyzed polymerization of this compound to form poly(2-ethynyl-N-iodopyridinium iodide) and other derivatives .

Chemical Reactions Analysis

2-Ethynylpyridine undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, palladium catalysts, and anionic heptaphosphide clusters. The major products formed from these reactions are typically halogenated pyridines and conjugated polymers.

Scientific Research Applications

Comparison with Similar Compounds

2-Ethynylpyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its position-specific ethynyl group, which imparts distinct reactivity and applications compared to its isomers and analogs.

Properties

IUPAC Name

2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N/c1-2-7-5-3-4-6-8-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUBNHMFXQNNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30306-23-1
Record name Pyridine, 2-ethynyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30306-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40173085
Record name 2-Ethynyl pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1945-84-2
Record name 2-Ethynylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1945-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethynyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethynylpyridine
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Synthesis routes and methods

Procedure details

4 Ethynylpyridine and 1,4-bis-4-pyridylbutadiyne were synthesized by previously reported methods. L. D. Ciana et. al., J. Heterocyclic Chem., 21:607 (1984). 1,2-bis-4,4'-dipyridylacetylene was prepared by the method outlined by Ludi et al. M. Tanner et al., Chimia, 34:23 (1980). 2-Ethynylpyridine was obtained from Farchan Laboratories. Acetonitrile (HPLC grade) was obtained from VWR Scientific and was distilled under nitrogen before use. 1-Bromododecane and ethyl iodide were obtained from Aldrich Chemical Company.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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